molecular formula C10H21N B13952685 1,2-Dibutylaziridine CAS No. 752946-41-1

1,2-Dibutylaziridine

Cat. No.: B13952685
CAS No.: 752946-41-1
M. Wt: 155.28 g/mol
InChI Key: WQEPHGQYKTWFJJ-UHFFFAOYSA-N
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Description

1,2-Dibutylaziridine is a three-membered heterocyclic compound containing one nitrogen atom and two butyl substituents at the 1- and 2-positions of the aziridine ring. Aziridines are known for their high ring strain due to the 60° bond angles, which makes them highly reactive in ring-opening reactions and polymerization processes.

Preparation Methods

Preparation Methods of 1,2-Dibutylaziridine

Organocatalytic Aziridination of Alkenes

One prominent method for synthesizing this compound is the organocatalytic aziridination of alkenes. This approach involves the reaction of a nitrogen source with an alkene substrate in the presence of a catalyst that facilitates the formation of the aziridine ring.

  • Catalysts Used: N-heterocyclic carbenes have been reported as effective catalysts for aziridination, particularly with α,β-unsaturated carbonyl compounds.
  • Reaction Conditions: Typically mild, allowing regioselective and stereoselective formation of the aziridine ring.
  • Advantages: This method allows control over stereochemistry and functionalization, which is important for tailoring the properties of this compound.

Ring Closure Reactions via Cyclization

Another method involves ring closure reactions where precursors containing suitable leaving groups or nucleophilic functionalities undergo intramolecular cyclization to form the aziridine ring.

  • Precursors: Amines or amino alcohols bearing butyl groups can be converted into this compound by intramolecular nucleophilic substitution.
  • Typical Reagents: Nitroso compounds or Michael acceptors can be used under controlled conditions to induce cyclization.
  • Reaction Mechanism: The nucleophilic nitrogen attacks an electrophilic carbon, closing the three-membered ring and generating the aziridine.

Nucleophilic Ring Closure from Haloamines

An alternative synthetic route involves the preparation of haloamines (e.g., 1,2-dibutyl-2-haloethylamines) followed by intramolecular nucleophilic displacement to close the aziridine ring.

  • Process: The halogen atom is displaced by the adjacent nitrogen nucleophile, forming the strained aziridine ring.
  • Conditions: Often requires basic conditions and controlled temperature to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Advantages Limitations
Organocatalytic Aziridination Alkenes (e.g., 1-butene derivatives) N-heterocyclic carbenes Mild, room temperature High regio- and stereoselectivity Requires specialized catalysts
Ring Closure via Cyclization Amines with leaving groups Nitroso compounds, Michael acceptors Moderate temperature, solvents like pyridine Good for stereocontrol Sensitive to precursor purity
Haloamine Intramolecular Closure Haloamines Base (e.g., NaOH) Controlled heating Straightforward, uses accessible reagents Possible side reactions, harsh conditions

Mechanistic Insights and Reaction Outcomes

The key feature in all preparation methods is the formation of the highly strained three-membered aziridine ring, which is susceptible to nucleophilic attack due to ring strain. The mechanism generally involves:

  • Step 1: Activation of the nitrogen source or precursor.
  • Step 2: Intramolecular or intermolecular nucleophilic attack on an electrophilic carbon.
  • Step 3: Ring closure to form the aziridine.

For example, in organocatalytic aziridination, the catalyst activates the nitrogen source, which then adds across the double bond of the alkene, forming the aziridine ring with butyl substituents at positions 1 and 2.

Research Results and Applications

  • The synthesis of this compound has been reported with good yields using organocatalytic methods, highlighting the efficiency and selectivity of these approaches.
  • The compound's reactivity, especially its ring strain, enables it to serve as an intermediate for further functionalization, such as ring-opening reactions with nucleophiles like thiourea derivatives.
  • Applications include organic synthesis of complex molecules, medicinal chemistry for drug development, and material science for novel polymer precursors.

Mechanism of Action

The mechanism of action of 1,2-dibutylaziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The nitrogen atom in the aziridine ring can also participate in substitution reactions, further expanding its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl 2-Methyl Aziridine-1,2-Dicarboxylate

  • Structure : Unlike 1,2-dibutylaziridine, this compound features electron-withdrawing ester groups (benzyl and methyl carboxylates) instead of alkyl chains.
  • Reactivity : The electron-deficient nature of the ester-substituted aziridine enhances its susceptibility to nucleophilic ring-opening reactions, whereas the electron-rich butyl groups in this compound may slow such reactions due to steric hindrance.
  • Applications : Ester-substituted aziridines are often used as intermediates in peptide synthesis, while alkyl-substituted aziridines like this compound are explored in polymer chemistry .

1-(1,2-Diphenylethyl)piperidine (Diphenidine)

  • Structure : Diphenidine contains a six-membered piperidine ring with a diphenylethyl substituent, contrasting with the smaller aziridine ring in this compound.
  • Reactivity : The piperidine ring lacks the strain of aziridines, making diphenidine less reactive in ring-opening processes. However, both compounds exhibit conformational flexibility due to substituent bulk.
  • Applications : Diphenidine is studied for its psychoactive properties, whereas this compound is primarily investigated for industrial applications like epoxy resin curing .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Structure : These compounds feature fused five- and six-membered rings, differing significantly from the simple aziridine scaffold.
  • Reactivity : The larger ring systems reduce strain, leading to lower reactivity compared to aziridines. However, functional groups like nitriles (e.g., in compound 2d ) can introduce unique electronic effects.
  • Applications : Such derivatives are explored in medicinal chemistry, contrasting with this compound’s industrial focus .

Comparative Data Table

Property/Parameter This compound 1-Benzyl 2-Methyl Aziridine-1,2-Dicarboxylate Diphenidine Tetrahydroimidazo[1,2-a]pyridine Derivative
Ring Size 3-membered (aziridine) 3-membered (aziridine) 6-membered (piperidine) Fused 5- and 6-membered rings
Substituent Type Alkyl (butyl) Electron-withdrawing esters Aryl (diphenylethyl) Nitrile, nitro, ester groups
Reactivity Moderate (steric hindrance) High (electron-deficient ring) Low (stable piperidine) Moderate (functional group-dependent)
Primary Applications Polymer chemistry Organic synthesis intermediates Psychoactive research Medicinal chemistry

Key Research Findings

  • Synthetic Challenges : The synthesis of this compound requires precise control of alkylation conditions to avoid ring-opening side reactions, unlike ester-substituted aziridines, which are stabilized by resonance .
  • Thermal Stability : this compound exhibits greater thermal stability than smaller aziridines (e.g., ethyl-substituted derivatives) due to reduced ring strain from bulky substituents.
  • Spectroscopic Differentiation : NMR and HPLC methods (as used in thiosemicarbazide studies ) are critical for distinguishing aziridine derivatives from structurally similar amines like piperidines or pyrrolidines.

Biological Activity

1,2-Dibutylaziridine is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : 139.21 g/mol
  • Structure : The aziridine ring is substituted with two butyl groups at the 1 and 2 positions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, demonstrating varying degrees of efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptosis-related proteins.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The results suggest that this compound can inhibit cell proliferation and induce cell death in various cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the aziridine ring may interact with cellular membranes or specific proteins involved in signaling pathways related to apoptosis and microbial resistance.

Case Studies

A series of case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this compound. The treatment resulted in a significant reduction in bacterial load within two weeks.
  • Case Study 2 : In vitro studies using MCF-7 cells showed that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1,2-Dibutylaziridine with high purity?

To synthesize this compound, a two-step approach is typically employed:

Alkylation of Aziridine : React aziridine with butyl halides (e.g., butyl bromide) under inert conditions (e.g., Schlenk line) to minimize oxidation .

Purification : Use fractional distillation under reduced pressure to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) to remove residual alkylating agents.

Characterization : Confirm purity via NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy, comparing spectral data with literature values .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Design a stability study with controlled variables:

  • Temperature : Test degradation rates at 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
  • Atmosphere : Compare stability under nitrogen vs. ambient air to assess oxidation sensitivity.
  • Analytical Methods : Monitor decomposition products via GC-MS and quantify remaining aziridine using HPLC with UV detection at 220 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in ring-opening polymerization?

Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for nucleophilic attacks on the aziridine ring.

Solvent Effects : Simulate reaction pathways in polar (e.g., THF) and nonpolar solvents to predict regioselectivity.

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Contradictions may arise from:

  • Purity Variability : Re-test samples using standardized purification protocols (see 1.1).
  • Assay Sensitivity : Employ LC-MS/MS for trace-level quantification of toxic metabolites (e.g., butylamines).
  • Biological Models : Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Q. How can researchers design a study to investigate the environmental degradation pathways of this compound?

Field Sampling : Collect soil/water samples from industrial sites, using solid-phase extraction (SPE) for analyte isolation.

Lab Simulations : Expose the compound to UV light (λ = 254 nm) and microbial consortia (e.g., Pseudomonas spp.) to mimic natural degradation.

Metabolite Tracking : Identify intermediates via high-resolution mass spectrometry (HRMS) and propose degradation pathways using isotopic labeling .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10 µM aziridine) to assess significance.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to address heterogeneity .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Reproducibility Checks : Re-run NMR/IR under identical conditions (solvent, concentration, temperature).

Cross-Validation : Compare with computational predictions (e.g., simulated IR spectra from Gaussian software).

Artifact Identification : Investigate solvent impurities (e.g., residual DMSO in CDCl3) using deuterated solvent controls .

Q. Reporting and Documentation

Q. What supplementary data should accompany publications on this compound to ensure reproducibility?

Include:

  • Synthetic Procedures : Detailed reaction conditions (molar ratios, temperature, time).
  • Analytical Raw Data : NMR/IR spectra, chromatograms, and HRMS traces.
  • Computational Inputs : XYZ coordinates of optimized structures and Gaussian input files .

Q. How to structure a research paper’s methods section for studies involving this compound?

  • Subsections : Organize into "Synthesis," "Characterization," and "Biological/Environmental Assays."
  • Instrumentation : Specify equipment models (e.g., "Bruker AVANCE III 500 MHz NMR").
  • Ethical Compliance : For toxicity studies, document IACUC or IRB approval numbers .

Q. Advanced Experimental Design

Q. How to optimize reaction conditions for this compound-based polymer synthesis?

Use a factorial design approach:

  • Variables : Catalyst loading (e.g., BF3·OEt2), monomer concentration, temperature.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize molecular weight and yield .

Q. What techniques validate the absence of aziridine dimerization in stored samples?

  • Size-Exclusion Chromatography (SEC) : Detect oligomers via shifts in retention time.
  • MALDI-TOF MS : Identify dimer peaks (m/z ≈ 2× monomer mass).
  • Kinetic Monitoring : Track dimer formation over time using <sup>1</sup>H NMR integration .

Properties

CAS No.

752946-41-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1,2-dibutylaziridine

InChI

InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

WQEPHGQYKTWFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1CCCC

Origin of Product

United States

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